1-Hydroxypyrene

Catalog No.
S597244
CAS No.
5315-79-7
M.F
C16H10O
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxypyrene

CAS Number

5315-79-7

Product Name

1-Hydroxypyrene

IUPAC Name

pyren-1-ol

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H

InChI Key

BIJNHUAPTJVVNQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-Pyrenol; 1-Hydroxypyrene; 3-Hydroxypyrene; 3-Pyrenol; NSC 30968

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O

The exact mass of the compound 1-Hydroxypyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30968. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. It belongs to the ontological category of pyrenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Hydroxypyrene (1-OHP) is a highly functionalized polycyclic aromatic hydrocarbon (PAH) derivative that serves as the primary urinary biomarker for PAH exposure and a versatile building block for electroactive materials [1]. Unlike the unfunctionalized parent compound pyrene, 1-OHP features a reactive hydroxyl group at the 1-position, fundamentally altering its redox behavior, solubility, and photophysical emission profile. In industrial and analytical procurement, 1-OHP is primarily sourced as a high-purity analytical calibration standard for environmental and occupational biomonitoring, or as a specialized precursor for synthesizing fluorescent probes, supramolecular host-guest complexes, and chemically modified graphene-based electrochemical sensors[1].

Substituting 1-OHP with pristine pyrene, 1-aminopyrene, or crude PAH mixtures critically compromises both analytical accuracy and synthetic viability. In biomonitoring workflows, parent pyrene cannot be used as a substitute because mammalian metabolism specifically converts PAHs into hydroxylated derivatives; 1-OHP provides the exact mass-to-charge ratio and fluorescence signature required for quantifying exposure [1]. In materials synthesis and sensor development, the hydroxyl group is non-negotiable: it enables facile electrochemical oxidation to diquinonepyrene (acting as a potent electron-transfer mediator) and provides an essential anchoring site for specific functionalization. For example, in photocatalytic applications, replacing 1-OHP with 1-aminopyrene or 1-methoxypyrene collapses catalytic yields from over 90% to under 15% due to the loss of critical proton-coupled reactivity [2].

Quantitative Overpotential Reduction in Electrocatalytic Mediation

1-Hydroxypyrene exhibits highly reversible redox behavior due to its facile oxidation to o-quinone derivatives, making it an effective electron-transfer mediator. When immobilized on reduced graphene oxide (rGO) electrodes, 1-OHP significantly lowers the oxidation overpotential of NADH. Compared to a bare glassy carbon electrode (GCE), the 1-OHP/rGO modified electrode shifts the NADH oxidation potential negatively by 623 mV (operating at -0.06 V vs. SCE) [1]. This drastic reduction in overpotential minimizes electrode fouling and allows for a linear detection range of 100 to 3800 μM with a limit of detection of 14.8 μM [1].

Evidence DimensionNADH Oxidation Overpotential Shift
Target Compound Data1-OHP/rGO modified electrode (-0.06 V vs. SCE)
Comparator Or BaselineBare Glassy Carbon Electrode (GCE)
Quantified Difference623 mV negative shift (lower overpotential)
ConditionsAmperometric response to NADH in buffer solution

Procuring 1-OHP as a surface modifier is critical for developing low-potential, anti-fouling biosensors for clinical and food processing diagnostics.

Hydroxyl-Driven Reactivity in Photocatalytic Hydrodesulfurization

The specific functional group at the 1-position of the pyrene core strictly dictates its efficacy as a photocatalyst. In the hydrodesulfurization of aryl thioethers via reductive C(aryl)–S bond cleavage, 1-hydroxypyrene serves as a highly efficient bifunctional photocatalyst. Under LED irradiation in the presence of triethylamine, 1-OHP achieves a 94% product yield [1]. In direct comparison, substituting 1-OHP with other pyrene derivatives results in near-total catalytic failure: 1-methoxypyrene yields only 15%, 1-aminopyrene yields 2%, and 1-nitropyrene yields 10% [1]. The unfunctionalized pyrene core cannot facilitate the necessary proton transfer mechanism.

Evidence DimensionPhotocatalytic Hydrodesulfurization Yield
Target Compound Data1-Hydroxypyrene (94% yield)
Comparator Or Baseline1-Aminopyrene (2% yield) and 1-Methoxypyrene (15% yield)
Quantified Difference>79% absolute yield increase over closest analogs
ConditionsAryl thioether reduction in THF (0.5 M) with Et3N under LED irradiation

Buyers developing metal-free photocatalytic systems must specify 1-OHP, as ether, amine, or nitro analogs fail to provide the required bifunctional proton-transfer activity.

Spectroelectrochemical Modulation for Multiplexed Biomonitoring

As an analytical standard, 1-OHP must be accurately distinguished from its conjugated metabolites, such as 1-hydroxypyrene-glucuronide (1-pyOglu), which possess highly overlapping fluorescence spectra (separated by only a 5 nm shift). By applying a sequential spectroelectrochemical technique in an optically transparent thin layer electrode (OTTLE) cell, 1-OHP can be selectively oxidized at +750 mV, quenching its fluorescence and allowing for the deconvolution of the mixture [1]. This specific electrochemical oxidation profile enables a linear calibration range of 10 nM to 1 μM and a limit of detection of 1.0 × 10^-8 M for 1-OHP, proving its necessity as an independent calibration standard distinct from its glucuronide counterpart [1].

Evidence DimensionLimit of Detection (LOD) via Spectroelectrochemical Sensing
Target Compound Data1-Hydroxypyrene (1.0 × 10^-8 M)
Comparator Or Baseline1-Hydroxypyrene-glucuronide (9.0 × 10^-11 M)
Quantified DifferenceDistinct LODs and selective oxidation at +750 mV vs +1200 mV
ConditionsOTTLE cell in 0.1 M NaCl, 0.05 M pH 7.2 phosphate buffer, 30% EtOH

Laboratories must procure both 1-OHP and its glucuronide conjugate as discrete standards to accurately calibrate advanced spectroelectrochemical or HPLC-MS/MS diagnostic assays.

Occupational Health and Environmental Biomonitoring

As the primary mammalian metabolite of pyrene, high-purity 1-OHP is the mandatory calibration standard for quantifying PAH exposure in human urine via HPLC-FLD or LC-MS/MS[1].

Low-Potential Electrochemical Biosensors

Due to its ability to undergo reversible oxidation to diquinonepyrene, 1-OHP is an ideal precursor for modifying graphene or carbon electrodes to detect NADH, thrombin, or other biological analytes at significantly reduced overpotentials [2].

Metal-Free Photocatalysis

1-OHP is uniquely suited as a bifunctional photocatalyst for organic synthesis (e.g., hydrodesulfurization), where its hydroxyl group acts as a critical proton source/transfer agent that cannot be replicated by pristine pyrene or other substituted analogs[3].

Supramolecular Host-Guest Chemistry

1-OHP is utilized as a fluorescent guest molecule in cyclodextrin-based sensor platforms, where its specific binding affinity and partial enolate formation in buffered conditions allow for the design of highly sensitive environmental detection systems [4].

Physical Description

Solid

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.073164938 Da

Monoisotopic Mass

218.073164938 Da

Heavy Atom Count

17

Melting Point

180 °C

UNII

N2H6O5V707

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

4.83e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

63021-84-1
5315-79-7

Wikipedia

1-Hydroxypyrene

Dates

Last modified: 09-14-2023

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